molecular formula C8H14O3S B2529923 2,4-Dioxa-3lambda4-thiaspiro[5.5]undecan-3-one CAS No. 2253630-52-1

2,4-Dioxa-3lambda4-thiaspiro[5.5]undecan-3-one

Cat. No.: B2529923
CAS No.: 2253630-52-1
M. Wt: 190.26
InChI Key: ONNMPPUQCCEBAZ-UHFFFAOYSA-N
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Description

2,4-Dioxa-3lambda4-thiaspiro[5.5]undecan-3-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and sulfur atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxa-3lambda4-thiaspiro[5.5]undecan-3-one typically involves the reaction of a suitable dioxane derivative with a thiol under controlled conditions. One common method includes the use of L-proline as a catalyst in a three-component Knoevenagel-Diels-Alder reaction . This reaction involves a diterpenoid enone, an aldehyde, and Meldrum’s acid, leading to the formation of the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxa-3lambda4-thiaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2,4-Dioxa-3lambda4-thiaspiro[5.5]undecan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dioxa-3lambda4-thiaspiro[5.5]undecan-3-one exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure provides conformational rigidity, which can enhance selective binding to target proteins. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dioxa-3lambda4-thiaspiro[5.5]undecan-3-one is unique due to its specific arrangement of oxygen and sulfur atoms within the spirocyclic framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-dioxa-3λ4-thiaspiro[5.5]undecane 3-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3S/c9-12-10-6-8(7-11-12)4-2-1-3-5-8/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNMPPUQCCEBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)COS(=O)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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